4-[4-[2-[4-[(4-Hydroxy-4-oxobutanoyl)amino]phenyl]pyrimidin-4-yl]anilino]-4-oxobutanoic acid
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Overview
Description
4,4’-((Pyrimidine-2,4-diylbis(4,1-phenylene))bis(azanediyl))bis(4-oxobutanoic acid) is a complex organic compound that has garnered significant interest in scientific research. This compound is known for its unique structure, which includes a pyrimidine core linked to phenylene groups and oxobutanoic acid moieties. It is primarily used as a research tool in the study of protein interactions and ion channels .
Preparation Methods
The synthesis of 4,4’-((Pyrimidine-2,4-diylbis(4,1-phenylene))bis(azanediyl))bis(4-oxobutanoic acid) involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
laboratory-scale synthesis typically involves the use of high-purity reagents and controlled reaction environments to achieve the desired product .
Chemical Reactions Analysis
4,4’-((Pyrimidine-2,4-diylbis(4,1-phenylene))bis(azanediyl))bis(4-oxobutanoic acid) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents, leading to the formation of reduced derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .
Scientific Research Applications
4,4’-((Pyrimidine-2,4-diylbis(4,1-phenylene))bis(azanediyl))bis(4-oxobutanoic acid) has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4,4’-((Pyrimidine-2,4-diylbis(4,1-phenylene))bis(azanediyl))bis(4-oxobutanoic acid) involves its interaction with specific molecular targets, such as ion channels and proteins. The compound’s structure allows it to bind to these targets, modulating their activity and providing valuable information about their function . The pathways involved in these interactions are complex and depend on the specific biological context in which the compound is used .
Comparison with Similar Compounds
Similar compounds to 4,4’-((Pyrimidine-2,4-diylbis(4,1-phenylene))bis(azanediyl))bis(4-oxobutanoic acid) include:
4,4’-((Perfluoropropane-2,2-diylbis(4,1-phenylene))bis(oxy))-bis(2,3,5,6-tetrafluoropyridine): This compound shares a similar structural framework but includes perfluorinated groups, which impart different chemical properties.
1,1’-[Biphenyl-4,4’-diylbis(methylene)]bis(4,4’-bipyridinium): Another structurally related compound, used in different research contexts.
Bis(4-pyridyl)amine: This compound has a similar pyridine-based structure and is used in various chemical and biological studies.
The uniqueness of 4,4’-((Pyrimidine-2,4-diylbis(4,1-phenylene))bis(azanediyl))bis(4-oxobutanoic acid) lies in its specific combination of functional groups, which provide distinct properties and make it a valuable tool in research .
Properties
CAS No. |
330638-43-2 |
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Molecular Formula |
C24H22N4O6 |
Molecular Weight |
462.5 g/mol |
IUPAC Name |
4-[4-[2-[4-(3-carboxypropanoylamino)phenyl]pyrimidin-4-yl]anilino]-4-oxobutanoic acid |
InChI |
InChI=1S/C24H22N4O6/c29-20(9-11-22(31)32)26-17-5-1-15(2-6-17)19-13-14-25-24(28-19)16-3-7-18(8-4-16)27-21(30)10-12-23(33)34/h1-8,13-14H,9-12H2,(H,26,29)(H,27,30)(H,31,32)(H,33,34) |
InChI Key |
LZRQXDAEFLBXCL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=NC=C2)C3=CC=C(C=C3)NC(=O)CCC(=O)O)NC(=O)CCC(=O)O |
Origin of Product |
United States |
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